molecular formula C16H17NO3 B3039743 Cbz-(S)-2-phenylglycinol CAS No. 130406-31-4

Cbz-(S)-2-phenylglycinol

Cat. No. B3039743
CAS RN: 130406-31-4
M. Wt: 271.31 g/mol
InChI Key: IWSCPMJLIZGTHY-OAHLLOKOSA-N
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Description

Cbz-(S)-2-phenylglycinol is a compound that involves the benzyloxycarbonyl (Cbz or Z) group . The Cbz group is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl protecting group for amines .


Synthesis Analysis

The synthesis of Cbz-protected amines, such as Cbz-(S)-2-phenylglycinol, can be achieved using various methods . One common method involves the reaction of amines with benzyl chloroformate (Cbz-Cl) . In addition, Cbz-protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate .


Chemical Reactions Analysis

Cbz-protected amines, such as Cbz-(S)-2-phenylglycinol, can undergo various chemical reactions. For instance, they can be deprotected using strong acid . They can also be subjected to hydrogenation and other reduction reactions .

Scientific Research Applications

properties

IUPAC Name

benzyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSCPMJLIZGTHY-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-(S)-2-phenylglycinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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